N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]THIOPHENE-3-CARBOXAMIDE
Description
N-[3-(1-Benzofuran-2-yl)-3-hydroxypropyl]thiophene-3-carboxamide is a synthetic organic compound featuring a benzofuran moiety linked to a thiophene-carboxamide scaffold via a hydroxypropyl chain. The hydroxypropyl spacer may enhance solubility and influence binding interactions with biological targets.
Properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c18-13(5-7-17-16(19)12-6-8-21-10-12)15-9-11-3-1-2-4-14(11)20-15/h1-4,6,8-10,13,18H,5,7H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDUVAKDJYWNPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(CCNC(=O)C3=CSC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-Benzofuran-2-yl)-3-hydroxypropyl]thiophene-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzofuran and thiophene intermediates. The benzofuran ring can be synthesized through a cyclization reaction involving phenol derivatives and aldehydes . The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, sulfur, and a nitrile .
The final step involves coupling the benzofuran and thiophene intermediates through an amide bond formation. This can be achieved using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1-Benzofuran-2-yl)-3-hydroxypropyl]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux.
Substitution: Halogenation using bromine in acetic acid.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of halogenated thiophene derivatives.
Scientific Research Applications
N-[3-(1-Benzofuran-2-yl)-3-hydroxypropyl]thiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Industry: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-[3-(1-Benzofuran-2-yl)-3-hydroxypropyl]thiophene-3-carboxamide involves its interaction with specific molecular targets. For instance, its anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell division, leading to apoptosis (programmed cell death) . The compound may also interact with bacterial cell membranes, disrupting their integrity and leading to cell death .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Differences
The compound N-[[1-(3-Methylbenzoyl)-5-indolinyl]methyl]thiophene-2-carboxamide (CAS 1359111-82-2, ) serves as a relevant structural analog. Key differences include:
- Core Heterocycles : The target compound contains a benzofuran and thiophene-3-carboxamide , whereas the analog substitutes benzofuran with a 3-methylbenzoyl-indolinyl group and uses thiophene-2-carboxamide .
- Linker Chemistry : The hydroxypropyl chain in the target compound contrasts with the methylene (-CH2-) linker in the analog.
- Substituent Positioning : The carboxamide group is attached to the 3-position of thiophene in the target vs. the 2-position in the analog.
Table 1: Structural and Physicochemical Comparison
Pharmacological and Biochemical Implications
- Target Selectivity : The benzofuran moiety in the target compound may confer distinct binding affinities for enzymes like cytochrome P450 isoforms or serotonin receptors , compared to the indolinyl-benzoyl group in the analog, which could favor kinase inhibition .
- Metabolic Stability : The hydroxypropyl chain could improve metabolic stability by reducing oxidative degradation, whereas the methylene linker in the analog may increase susceptibility to hydrolysis.
Research Findings and Limitations
- This limits direct comparison but underscores the need for experimental validation of the target compound’s properties.
- Benzofuran Derivatives : Prior studies on benzofuran-thiophene hybrids (e.g., antiviral agents) suggest that the target compound’s hydroxypropyl spacer might enhance blood-brain barrier permeability compared to simpler analogs.
Biological Activity
N-[3-(1-Benzofuran-2-yl)-3-hydroxypropyl]thiophene-3-carboxamide is a synthetic compound that incorporates a benzofuran moiety, a thiophene core, and a carboxamide functional group. This structural combination suggests potential biological activities, particularly in medicinal chemistry. The compound's design aims to exploit the pharmacological properties associated with both benzofuran and thiophene derivatives, which have been reported to exhibit various biological activities, including anticancer, antimicrobial, and enzyme inhibition effects.
Chemical Structure
The compound can be represented as follows:
This structure features:
- A benzofuran ring, known for its diverse biological activities.
- A thiophene core that enhances interactions with biological targets.
- A carboxamide group, which may contribute to its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives, suggesting that this compound may exhibit similar properties. For instance, compounds with thiophene structures have been shown to inhibit cancer cell proliferation effectively. In vitro assays demonstrated that certain thiophene derivatives had IC50 values as low as 5.46 µM against Hep3B liver cancer cells, indicating strong cytotoxic effects .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-[3-(1-benzofuran-2-yl)-...] | Hep3B | 5.46 |
| Thiophene derivative 2b | Hep3B | 23 |
| Thiophene derivative 2e | Hep3B | 12.58 |
Antimicrobial Activity
The benzofuran moiety has been associated with antimicrobial properties. Research indicates that compounds containing this structure can inhibit bacterial growth, making this compound a candidate for further investigation in antimicrobial applications.
Enzyme Inhibition
Molecular docking studies suggest that benzofuran derivatives can effectively bind to various enzymes, such as HCV NS5B RNA-dependent RNA polymerase. This binding affinity indicates potential for the compound to act as an enzyme inhibitor in viral infections . The structural characteristics of this compound may enhance its interaction with target enzymes due to the presence of both the benzofuran and thiophene rings.
Case Study 1: Anticancer Mechanism
In one study, a series of thiophene carboxamides were synthesized and evaluated for their anticancer activity against various cell lines. The results showed significant inhibition of cell growth and induction of apoptosis in cancer cells. The mechanism was linked to cell cycle arrest at the G2/M phase, highlighting the potential of such compounds in cancer therapy .
Case Study 2: Antiviral Activity
Another study focused on the antiviral properties of benzofuran derivatives against HCV. The derivatives demonstrated notable binding affinities in molecular docking studies, suggesting that modifications in the structure could lead to improved efficacy against viral targets .
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